Gentamicinsulfate salt
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Overview
Description
Gentamicin sulfate salt is a broad-spectrum aminoglycoside antibiotic derived from the bacterium Micromonospora purpurea. It is widely used in both clinical and laboratory settings due to its effectiveness against a variety of Gram-positive and Gram-negative bacteria. Gentamicin sulfate salt is particularly valuable for treating severe infections caused by bacteria that are resistant to other antibiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions
Gentamicin sulfate salt is primarily produced through the fermentation of Micromonospora purpurea. The fermentation process involves cultivating the bacterium in a nutrient-rich medium under controlled conditions. After fermentation, the antibiotic is extracted and purified using various chromatographic techniques .
Industrial Production Methods
In industrial settings, the production of gentamicin sulfate salt involves large-scale fermentation followed by extraction and purification. The fermentation is carried out in bioreactors, where conditions such as temperature, pH, and oxygen levels are carefully monitored to optimize the yield of the antibiotic. The extracted gentamicin is then converted to its sulfate salt form by reacting it with sulfuric acid .
Chemical Reactions Analysis
Types of Reactions
Gentamicin sulfate salt undergoes several types of chemical reactions, including:
Oxidation: Gentamicin can be oxidized under specific conditions, leading to the formation of various degradation products.
Reduction: Reduction reactions can modify the functional groups in gentamicin, altering its activity.
Substitution: Substitution reactions can occur at the amino groups, leading to the formation of derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents, including acylating agents and alkylating agents, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of gentamicin degradation products, while substitution reactions can produce gentamicin derivatives with modified antibacterial activity .
Scientific Research Applications
Gentamicin sulfate salt has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying aminoglycoside antibiotics and their interactions with bacterial ribosomes.
Biology: Gentamicin is used in cell culture to prevent bacterial contamination and to study the effects of antibiotics on bacterial growth.
Medicine: It is used in clinical research to develop new treatments for bacterial infections and to study antibiotic resistance mechanisms.
Mechanism of Action
Gentamicin sulfate salt exerts its effects by binding to the 30S subunit of bacterial ribosomes, thereby inhibiting protein synthesis. This binding causes misreading of the mRNA, leading to the production of nonfunctional or toxic proteins, which ultimately results in bacterial cell death. The primary molecular targets of gentamicin are the ribosomal RNA and various ribosomal proteins involved in the translation process .
Comparison with Similar Compounds
Gentamicin sulfate salt is part of the aminoglycoside class of antibiotics, which includes other compounds such as:
- Streptomycin
- Kanamycin
- Tobramycin
- Amikacin
Uniqueness
Gentamicin sulfate salt is unique among aminoglycosides due to its broad spectrum of activity and its effectiveness against bacteria that are resistant to other antibiotics. It also has a relatively low cost and is widely available, making it one of the most frequently prescribed aminoglycosides .
Similar Compounds
- Streptomycin : Used primarily for tuberculosis and certain types of bacterial infections.
- Kanamycin : Effective against a wide range of bacteria but less commonly used due to toxicity concerns.
- Tobramycin : Often used for Pseudomonas aeruginosa infections, particularly in cystic fibrosis patients.
- Amikacin : Similar to gentamicin but with a broader spectrum of activity and less susceptibility to bacterial resistance mechanisms .
Properties
Molecular Formula |
C60H123N15O21 |
---|---|
Molecular Weight |
1390.7 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol |
InChI |
InChI=1S/C21H43N5O7.C20H41N5O7.C19H39N5O7/c1-9(25-3)13-6-5-10(22)19(31-13)32-16-11(23)7-12(24)17(14(16)27)33-20-15(28)18(26-4)21(2,29)8-30-20;1-8(21)12-5-4-9(22)18(30-12)31-15-10(23)6-11(24)16(13(15)26)32-19-14(27)17(25-3)20(2,28)7-29-19;1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17/h9-20,25-29H,5-8,22-24H2,1-4H3;8-19,25-28H,4-7,21-24H2,1-3H3;8-18,24-27H,3-7,20-23H2,1-2H3/t9?,10-,11+,12-,13+,14+,15-,16-,17+,18-,19-,20-,21+;8?,9-,10+,11-,12+,13+,14-,15-,16+,17-,18-,19-,20+;8-,9+,10-,11+,12-,13+,14+,15-,16+,17+,18+,19-/m110/s1 |
InChI Key |
NPEFREDMMVQEPL-RWPARATISA-N |
Isomeric SMILES |
CC([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)N.CC([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)NC.C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC[C@H](O3)CN)N)N)N)O |
Canonical SMILES |
CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)N.CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC.CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CN)N)N)N)O |
Origin of Product |
United States |
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